![molecular formula C11H18Cl2N2O2S B2772396 Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride CAS No. 2094677-25-3](/img/structure/B2772396.png)
Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride, typically involves multi-step reactions. One common method involves the pseudo six-component synthesis, where benzaldehydes, malononitrile, and ammonium acetate are used to obtain piperidine diastereomers with aromatic substituents . The reaction conditions often include the use of nanocatalysts such as cobalt, ruthenium, and nickel for hydrogenation .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the use of high-yield and stereoselective reactions. The process may include the hydrogenation of pyridine derivatives using nanocatalysts and the functionalization of unsaturated intermediates in one-pot reactions .
化学反応の分析
Types of Reactions
Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Hydrogenation reactions can reduce the compound to form different piperidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, boron reagents for Suzuki–Miyaura coupling, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
科学的研究の応用
Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its pharmacological applications, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety plays a crucial role in its biological activity, allowing it to bind to various receptors and enzymes. This binding can lead to the modulation of biological processes, such as inhibition of cancer cell proliferation or antimicrobial activity .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects on cancer cells.
Matrine: Known for its anticancer and anti-inflammatory activities.
Berberine: Exhibits antimicrobial and anticancer properties.
Tetrandine: Known for its antiproliferative effects on cancer cells.
Uniqueness
Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride is unique due to its specific structure, which includes a thiazole ring and a piperidine moiety. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound in scientific research and pharmaceutical applications .
特性
IUPAC Name |
methyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c1-15-11(14)9-7-13-10(16-9)6-8-2-4-12-5-3-8;;/h7-8,12H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGUPMMBEIVFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)CC2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-methyl 2-((2-chlorobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2772314.png)

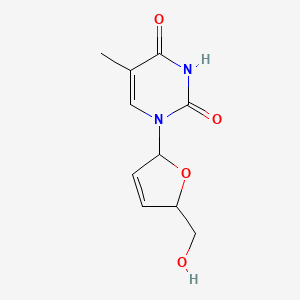
![4-(Difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2772319.png)
![2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2772320.png)
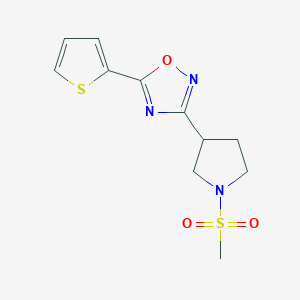
![2-Chloromethyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2772323.png)
![N'-cycloheptyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2772325.png)
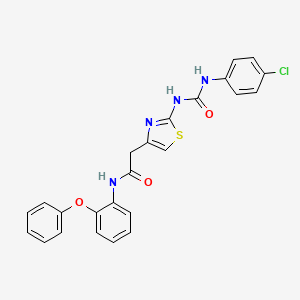

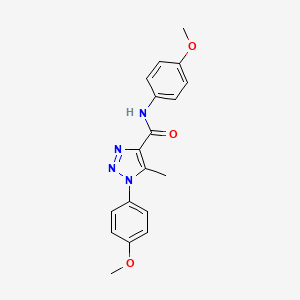
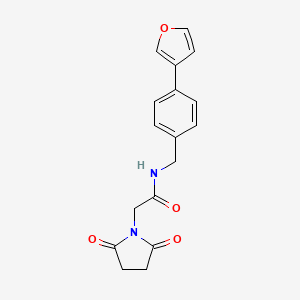
![7-{[(4-chlorophenyl)methyl]sulfanyl}-3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2772333.png)

